Meclofenamic Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

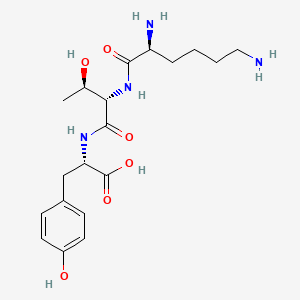

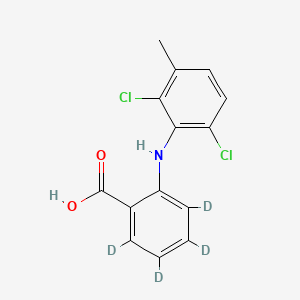

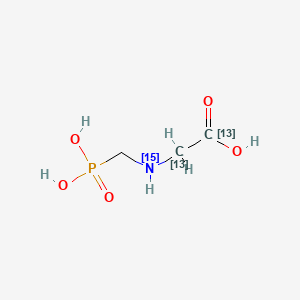

Meclofenamic Acid-d4 is the deuterium labeled Meclofenamic Acid . It is a non-steroidal, anti-inflammatory agent, and is a highly selective fat mass and obesity-associated (FTO) enzyme inhibitor . Meclofenamic Acid competes with FTO binding for the m(6)A-containing nucleic acid .

Synthesis Analysis

The synthesis of amide derivatives of Meclofenamic Acid has been achieved using a one-pot procedure involving a selective agent, bis (2-oxo-3-oxazolidinyl) phosphonic chloride . The synthesized compounds were tested for their in vivo inflammatory activity using carrageenan rat paw edema assay .Molecular Structure Analysis

This compound has a molecular formula of CHClNO . Its average mass is 296.149 Da and its monoisotopic mass is 295.016693 Da .Chemical Reactions Analysis

This compound, like other nonsteroidal anti-inflammatory agents, inhibits the formation of prostaglandins . It is a member of the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) .Physical and Chemical Properties Analysis

This compound is a white or off-white crystalline powder with a unique odor . It has high thermal stability and solubility, and can be dissolved in polar solvents .科学的研究の応用

Anti-Cancer Properties : Meclofenamic acid has shown promise in treating different types of cancers, including androgen-independent prostate neoplasms. It causes histological changes indicative of less tumor aggression, increased fibrosis, and reduced cellular proliferation and tumor vascularity in prostate cancer (Delgado-Enciso et al., 2015).

Pharmacology and Therapeutic Use : It is approved for use in arthritis, analgesia, dysmenorrhea, and menorrhagia. Meclofenamic acid is a potent inhibitor of cyclooxygenase, thereby inhibiting the production of prostaglandins. It also inhibits the release of 5-HETE and LTB4 from human neutrophils (Conroy et al., 1991).

Effects on Parasite-Naive Lambs and Adult Sheep : In studies involving lambs challenged with Ostertagia circumcincta, meclofenamic acid lowered the number of parasites that established in treated animals (Mitchell et al., 1990).

Inhibition of Human Vascular Smooth Muscle Cell Proliferation and Migration : Meclofenamic acid inhibits the proliferation, clonogenic activity, and migratory ability of human aortic smooth muscle cells, indicating potential to prevent restenosis after angioplasty (Schober et al., 2002).

Role in Gynecology and Obstetrics : It has been used successfully in several obstetrical and gynecological disorders sustained by prostaglandin overproduction, providing pain relief and reducing neuroendocrine activation in the post-surgical period (Facchinetti et al., 1991).

Selective Inhibition of FTO Demethylation of m6A over ALKBH5 : Meclofenamic acid selectively inhibits the fat mass and obesity-associated (FTO) enzyme, suggesting potential for functional probes and the rational design of inhibitors for medical use (Huang et al., 2014).

Antitumor Effect on Androgen-Independent Prostate Cancer : In vivo studies showed that meclofenamic acid significantly reduces tumor growth and prolongs survival, with the potential for total tumor regression in some cases (Soriano-Hernández et al., 2012).

将来の方向性

特性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNJUWAMKYJOX-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676002 |

Source

|

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185072-18-7 |

Source

|

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

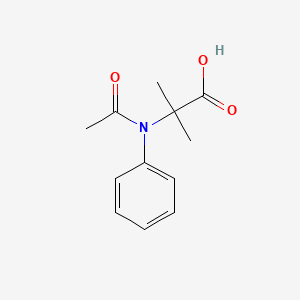

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

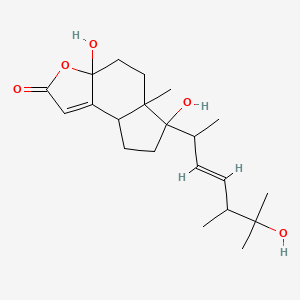

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)